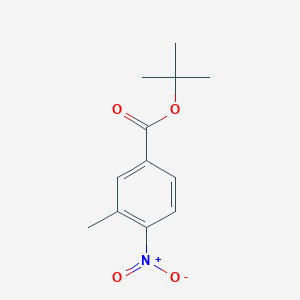
tert-Butyl 3-methyl-4-nitrobenzoate
カタログ番号 B127869
分子量: 237.25 g/mol
InChIキー: SWAVZCKLGYSSQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06127359
Procedure details


Benzenesulfonyl chloride (12.8 mL, 100 mmol) was added rapidly to a solution of 3-methyl-4-nitrobenzoic acid (9.06 g, 50 mmole) in dry pyridine (25 mL) at 40° C. The reaction was mildly exothermic. The cloudy, orange solution was stirred for 5 min, then t-butanol (4.7 mL, 50 mmole, 1 eq.) was added. After 1 h, the reddish-orange mixture was poured into ice/water (200 mL), and the resulting mixture was stirred briskly for 1 h. The solid was collected by suction filtration, washed with H2O, and dissolved in toluene (200 mL). The solution was dried (MgSO4) and filtered through a pad of silica gel eluting with toluene. Concentration gave the title compound as a yellow oil which crystallized under vacuum (9.67 g, 82%). TLC Rf 0.65 (4:1 toluene:hexane); 1H NMR (250 MHz, CDCl3) δ 7.85-8.10 (m, 3H), 2.61 (s, 3H), 1.60 (s, 9H); IR (CCl4) 1724, 1531, 1372, 1308, 1295, 1164, 1120, 843 cm-1 ; MS(ES) m/e 260.0 [M+Na]+, 238.0 [M+H]+.




[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C1(S(Cl)(=O)=O)C=CC=CC=1.[CH3:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:15]([OH:17])=[O:16].[C:24](O)([CH3:27])([CH3:26])[CH3:25]>N1C=CC=CC=1>[CH3:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:15]([O:17][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
9.06 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The cloudy, orange solution was stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred briskly for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in toluene (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel eluting with toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
